4,4,6-Trimetil-2-fenil-1,3,2-dioxaborinano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

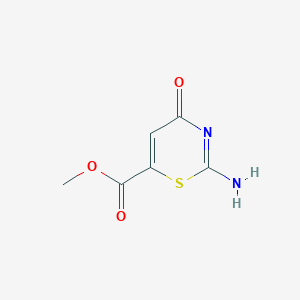

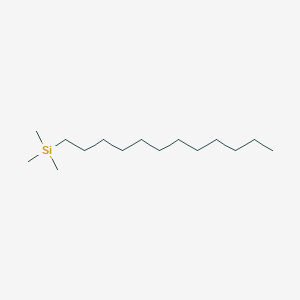

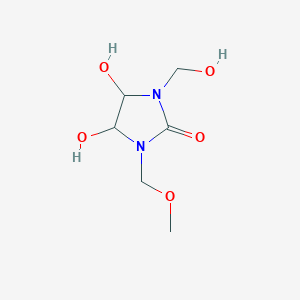

4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane is a compound that belongs to the class of 1,3,2-dioxaborinanes, which are heterocyclic boron-containing compounds. These compounds have garnered interest due to their utility in organic synthesis, particularly in the formation of complex molecules through various coupling reactions. The presence of the phenyl group and the trimethylated structure on the dioxaborinane ring can influence the reactivity and stability of the compound, making it a potentially valuable reagent in synthetic chemistry.

Synthesis Analysis

The synthesis of related 1,3,2-dioxaborinanes has been demonstrated through various methods. For instance, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane has been used as a two-carbon alkenyl building block in the stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes, employing Heck, Suzuki-Miyaura, and iododeboronation reactions . This indicates that similar synthetic strategies could be applied to the synthesis of 4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane, utilizing its vinyl counterpart as a precursor.

Molecular Structure Analysis

The molecular structure of 1,3,2-dioxaborinanes has been studied using X-ray crystallography, revealing a nearly planar heterocyclic ring in some cases . This planarity suggests a degree of delocalization of the formal positive charge within the heterocyclic ring, which could be a factor in the reactivity and stability of the compound. The spatial structure of related compounds, such as stereoisomers of 5-phenyl-5-oxo-2,4,6-trimethyl-1,3,5-dioxaphosphorinane, has also been investigated, showing different orientations of substituents that affect the compound's properties .

Chemical Reactions Analysis

The reactivity of 1,3,2-dioxaborinanes in chemical reactions is quite versatile. For example, 2-ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to undergo catalytic hydrogenation and Diels-Alder reactions . Additionally, 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane has been reported to be an efficient building block for vinylboronate Heck and Suzuki-Miyaura coupling reactions . These findings suggest that 4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane could also participate in similar reactions, potentially serving as a precursor or intermediate in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborinanes are influenced by their molecular structure. Spectroscopic studies have revealed anomalies in the series, with intramolecular charge transfer processes characterized in the excited state . The stability of these compounds can vary, with some showing unusual hydrolytic stability . The reactivity towards hydrolysis and other reactions can be affected by the substituents on the dioxaborinane ring, as seen in qualitative hydrolysis studies of 2-ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane . Conformational analysis of individual stereoisomers of related compounds has provided insights into the steric orientation of substituents and their impact on the compound's properties .

Aplicaciones Científicas De Investigación

Síntesis Química

“4,4,6-Trimetil-2-fenil-1,3,2-dioxaborinano” se utiliza en la síntesis química . Es un componente clave en varias reacciones químicas, contribuyendo a la formación de nuevos compuestos .

Investigación Proteómica

Este compuesto se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones .

Investigación Bioquímica

“this compound” se utiliza en la investigación bioquímica . Se puede utilizar para estudiar procesos y vías bioquímicas .

Ciencia de Materiales

En el campo de la ciencia de materiales, este compuesto se utiliza en el desarrollo de nuevos materiales . Por ejemplo, se ha utilizado en la síntesis de hidrogeles basados en biopolímeros .

Investigación Farmacéutica

Este compuesto se utiliza en la investigación farmacéutica . Se ha utilizado en la liberación controlada y sostenida de dexametasona, un tipo de medicación esteroide

Safety and Hazards

Propiedades

IUPAC Name |

4,4,6-trimethyl-2-phenyl-1,3,2-dioxaborinane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BO2/c1-10-9-12(2,3)15-13(14-10)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHVGJPLXHEIAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

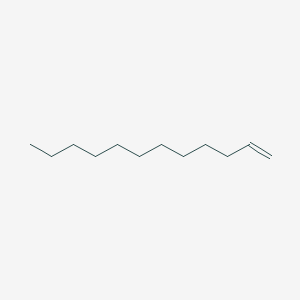

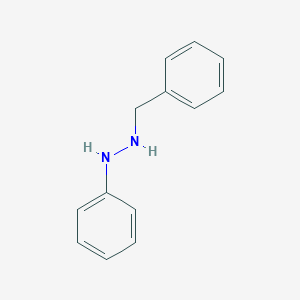

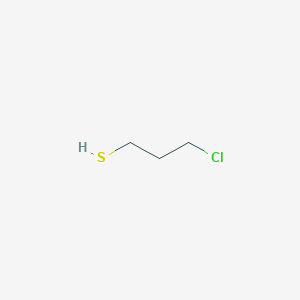

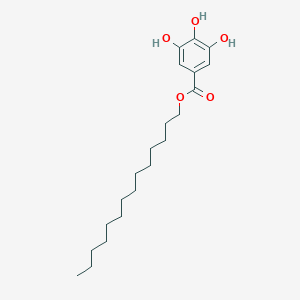

B1(OC(CC(O1)(C)C)C)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60550657 |

Source

|

| Record name | 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15961-35-0 |

Source

|

| Record name | 4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60550657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,13-Dihydro-6,13-[1,2]benzenopentacene](/img/structure/B91746.png)